O-malonylcarnitine

Descripción general

Descripción

O-malonylcarnitine is a derivative of carnitine, specifically an O-acylcarnitine, where the acyl group is malonyl. It is a metabolite that plays a significant role in fatty acid metabolism. The compound has the molecular formula C10H17NO6 and is involved in various metabolic pathways, particularly those related to fatty acid oxidation and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-malonylcarnitine can be synthesized through the esterification of malonic acid with carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: O-malonylcarnitine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form malonyl-CoA, which is a key intermediate in fatty acid biosynthesis.

Reduction: Reduction reactions can convert it back to carnitine and malonic acid.

Substitution: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield carnitine and malonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products:

Oxidation: Malonyl-CoA

Reduction: Carnitine and malonic acid

Substitution: Carnitine and malonic acid

Aplicaciones Científicas De Investigación

O-malonylcarnitine has several scientific research applications:

Chemistry: It is used as a standard in mass spectrometry for the analysis of acylcarnitines in biological samples.

Biology: It serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation.

Medicine: Elevated levels of this compound in blood can indicate metabolic diseases such as malonic aciduria. It is also studied for its role in energy metabolism and mitochondrial function.

Industry: this compound is used in the development of diagnostic assays for newborn screening and metabolic profiling

Mecanismo De Acción

O-malonylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, this compound regulates the rate of fatty acid oxidation and energy production. This inhibition is particularly important in tissues with high energy demands, such as the heart and skeletal muscles .

Comparación Con Compuestos Similares

Malonyl-CoA: Both compounds are involved in fatty acid metabolism, but malonyl-CoA is a coenzyme A derivative, whereas O-malonylcarnitine is a carnitine ester.

Acetylcarnitine: Similar to this compound, acetylcarnitine is an acylcarnitine but with an acetyl group instead of a malonyl group. It plays a role in transporting acetyl groups into the mitochondria.

Propionylcarnitine: Another acylcarnitine with a propionyl group, involved in the metabolism of odd-chain fatty acids

Uniqueness: this compound is unique due to its specific role in inhibiting CPT1 and regulating fatty acid oxidation. This makes it a crucial metabolite for maintaining energy homeostasis, particularly under conditions where fatty acid metabolism is disrupted .

Actividad Biológica

O-malonylcarnitine is a derivative of carnitine, an important molecule in fatty acid metabolism. It plays a crucial role in the regulation of energy metabolism, particularly in the context of lipid oxidation and glucose homeostasis. This article explores the biological activity of this compound, focusing on its metabolic functions, regulatory mechanisms, and potential therapeutic implications.

1. Metabolic Functions

This compound is primarily involved in the modulation of fatty acid metabolism. It acts as an intermediate in the malonyl-CoA pathway, which is pivotal for lipid synthesis and oxidation. The compound influences several key metabolic processes:

- Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) : this compound inhibits CPT1, an enzyme responsible for transporting long-chain fatty acids into mitochondria for β-oxidation. This inhibition is critical during periods of high energy availability, such as after carbohydrate-rich meals, promoting fat storage rather than oxidation .

- Regulation of Energy Balance : Studies have shown that increased levels of malonyl-CoA and its derivatives, including this compound, are associated with enhanced lipogenesis and reduced fatty acid oxidation in tissues such as liver and skeletal muscle . This suggests a role in maintaining energy balance by modulating substrate availability for energy production.

2. Regulatory Mechanisms

The biological activity of this compound is tightly regulated by various physiological factors:

- Hormonal Regulation : Insulin and glucose levels significantly influence the concentration of malonyl-CoA and its derivatives. During hyperinsulinemia, malonyl-CoA levels rise, leading to increased this compound production, which subsequently inhibits fatty acid oxidation .

- Nutritional Status : The availability of nutrients also affects this compound levels. For instance, during fasting or low-carbohydrate diets, malonyl-CoA levels decrease, promoting fatty acid oxidation for energy production .

3. Case Studies and Research Findings

Recent research has highlighted the significance of this compound in various metabolic conditions:

- Obesity and Insulin Resistance : Elevated levels of this compound have been linked to obesity and insulin resistance. In a study involving obese individuals, higher concentrations were associated with impaired glucose tolerance and increased fat accumulation . This suggests that this compound may serve as a biomarker for metabolic dysregulation.

- Cardiovascular Health : Research indicates that acylcarnitines, including this compound, are involved in cardiovascular diseases. They can influence cardiac metabolism and may contribute to the pathophysiology of heart failure by altering lipid metabolism and promoting oxidative stress .

4. Therapeutic Implications

Given its regulatory role in metabolism, this compound presents potential therapeutic avenues:

- Targeting Metabolic Disorders : Modulating this compound levels could be a strategy for managing conditions like obesity and type 2 diabetes. By enhancing fatty acid oxidation through CPT1 activation or reducing malonyl-CoA levels, it may be possible to improve metabolic health .

- Biomarker Development : The measurement of this compound levels could aid in diagnosing metabolic disorders or assessing treatment efficacy in clinical settings.

5. Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Function | Inhibits CPT1; regulates fatty acid metabolism |

| Regulation | Influenced by insulin and glucose levels |

| Associated Conditions | Obesity, insulin resistance, cardiovascular diseases |

| Potential Therapeutics | Targeting metabolic pathways; biomarker for metabolic health |

Propiedades

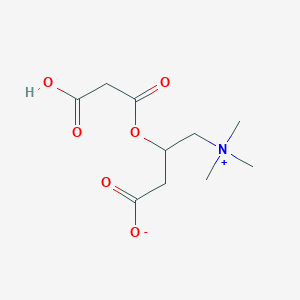

IUPAC Name |

3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBLKBZJBJFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135139 | |

| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853728-01-5 | |

| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853728-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.